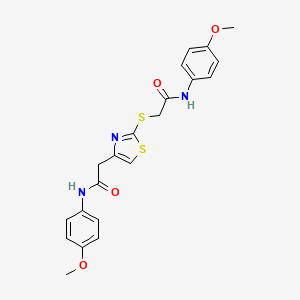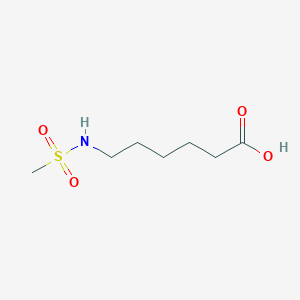![molecular formula C15H20BrNO5 B2477954 3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1698166-71-0](/img/structure/B2477954.png)
3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxyprenylated Ferulic Acid Derivatives
- Anti-cancer and Anti-inflammatory Properties : Oxyprenylated ferulic acid derivatives, such as 4′-geranyloxyferulic acid (GOFA), have been explored for their anti-cancer and anti-inflammatory potential. Studies have shown that GOFA could serve as an effective dietary colon cancer chemopreventive agent. The compound's presence in commonly consumed fruits and vegetables highlights its potential for widespread dietary benefits (Epifano et al., 2015).
Sorption of Phenoxy Herbicides
- Environmental Behavior and Remediation : Research into the sorption of phenoxy herbicides to soil and organic matter sheds light on the environmental behavior of related chemical structures. Understanding the factors influencing sorption can inform remediation strategies for compounds sharing similar physicochemical properties (Werner et al., 2012).
Phosphonic Acid Applications
- Versatile Applications in Drug Design and Industry : The phosphonic acid group, which is structurally analogous to the phosphate moiety, finds applications across various fields, including drug design, surface functionalization, and the development of supramolecular materials. Such research underlines the utility of functional groups present in similar compounds for broad scientific and industrial applications (Sevrain et al., 2017).
Protective Effects of Caffeic Acid
- Neuroprotective and Antioxidant Effects : Studies on caffeic acid, a phenolic compound with a diorthohydroxyl aromatic moiety, reveal its potential for neuroprotection and antioxidation, which could inform the development of treatments for neurodegenerative diseases such as Alzheimer's (Habtemariam, 2017).
Biomass-Derived Levulinic Acid in Drug Synthesis
- Sustainable Drug Synthesis : Levulinic acid, derived from biomass, exemplifies how naturally sourced chemicals can reduce the environmental footprint of drug synthesis while offering a versatile platform for developing various pharmaceuticals. Such approaches emphasize the importance of sustainable practices in pharmaceutical research (Zhang et al., 2021).
properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMDDTRCARZTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


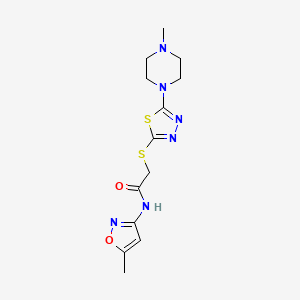


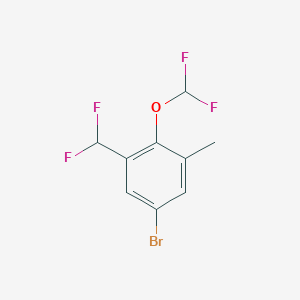
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)
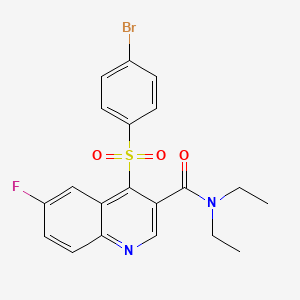
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2477880.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2477884.png)
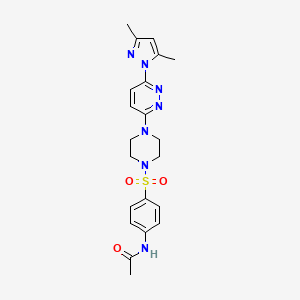

![4-[(4-Chlorophenyl)sulfonyl]-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)
